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Compound of Interest

Compound Name: 5-Methoxyindan

CAS No.: 5111-69-3

Cat. No.: B1585329 Get Quote

Abstract
5-Methoxyindan (CAS: 1006-94-6) is a bicyclic pharmacophore combining an electron-rich

aromatic system with a saturated cyclopentane ring. Its unique electronic distribution allows for

highly regioselective functionalization, making it a critical scaffold in the synthesis of melatonin

receptor agonists (e.g., Ramelteon), adrenergic agents, and acetylcholinesterase inhibitors.

This guide details the regiochemical rules governing its reactivity and provides validated

protocols for electrophilic aromatic substitution (EAS) and benzylic oxidation, enabling the

precise construction of complex bioactive molecules.

Chemical Architecture & Reactivity Profile
Structural Analysis
5-Methoxyindan consists of a benzene ring fused to a cyclopentane ring, with a methoxy

substituent at the C5 position. The interplay between the electron-donating methoxy group

(EDG) and the ring fusion strain dictates its reactivity.

Aromatic Reactivity (EAS): The methoxy group strongly activates the aromatic ring.

Regioselectivity is governed by the ortho/para directing power of the methoxy group and

steric constraints imposed by the alicyclic ring.
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C6 Position:Most Reactive. Ortho to the methoxy group and beta to the ring fusion. It is

sterically accessible and electronically activated.

C4 Position:Less Reactive. Ortho to the methoxy group but alpha to the ring fusion.

Significant steric hindrance from the adjacent cyclopentane ring ("Mills-Nixon" type steric

effect) disfavors attack here.

C7 Position:Least Reactive. Meta to the methoxy group.

Benzylic Reactivity (Oxidation): The C1 and C3 positions are benzylic.

C1 Position: Attached to C7a (para to the methoxy group). The radical/cation intermediate

at C1 is stabilized by the resonance contribution of the para-methoxy group.

C3 Position: Attached to C3a (meta to the methoxy group). Less stabilized.

Result: Direct oxidation selectively targets C1, yielding 5-methoxy-1-indanone.

Decision Matrix: Synthetic Pathways
The following diagram illustrates the divergent synthetic pathways based on reagent choice.
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Figure 1: Divergent reactivity of 5-Methoxyindan. EAS favors C6 substitution, while oxidation

favors C1 ketonization.

Validated Experimental Protocols
Protocol A: Vilsmeier-Haack Formylation
Target: 5-Methoxyindan-6-carboxaldehyde Application: Precursor for Ramelteon-like tricyclic

cores; synthesis of benzofuran derivatives.

Mechanism: The electron-rich C6 position attacks the electrophilic Vilsmeier reagent

(chloroiminium ion), followed by hydrolysis to the aldehyde.

Step-by-Step Procedure:

Reagent Preparation: In a flame-dried round-bottom flask under Argon, dispense DMF (3.0

equiv). Cool to 0°C in an ice bath.

Activation: Dropwise add POCl₃ (1.2 equiv) over 15 minutes. A white precipitate (Vilsmeier

salt) may form. Stir at 0°C for 30 minutes.

Substrate Addition: Dissolve 5-Methoxyindan (1.0 equiv) in minimal DMF or 1,2-

dichloroethane. Add this solution dropwise to the reaction mixture at 0°C.

Reaction: Warm the mixture to room temperature, then heat to 70–80°C for 4–6 hours.

Monitor by TLC (the aldehyde is less polar than the starting material).

Quench & Hydrolysis: Cool to room temperature. Pour the mixture onto crushed ice

containing sodium acetate (aqueous solution) to buffer the pH to ~5–6. Stir vigorously for 1

hour to hydrolyze the iminium intermediate.

Workup: Extract with Ethyl Acetate (3x). Wash combined organics with sat. NaHCO₃ and

brine. Dry over Na₂SO₄ and concentrate.

Purification: Recrystallize from Hexane/EtOAc or perform flash chromatography (Silica gel,

10% EtOAc/Hexane).

Expected Yield: 75–85%
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Regioselectivity: >95:5 (C6:C4)

Protocol B: Friedel-Crafts Acylation
Target: 1-(5-methoxyindan-6-yl)ethanone Application: Introduction of carbon chains for chain

extension or heterocycle formation.

Step-by-Step Procedure:

Setup: Flame-dry a 3-neck flask equipped with a reflux condenser and dropping funnel.

Purge with N₂.

Solvent & Catalyst: Add anhydrous AlCl₃ (1.2 equiv) and dry Dichloromethane (DCM) (0.5 M

concentration relative to substrate). Cool to 0°C.

Acylating Agent: Add Acetyl Chloride (1.1 equiv) dropwise. Stir for 15 mins to form the

acylium complex.

Substrate Addition: Add 5-Methoxyindan (1.0 equiv) dissolved in DCM dropwise over 20

minutes. Maintain temperature <5°C to maximize regioselectivity.

Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature. Stir for 2–4 hours.

Quench:Caution: Exothermic. Pour the reaction mixture slowly into a beaker of ice/conc. HCl

(10:1) mixture.

Workup: Separate layers. Extract aqueous layer with DCM. Wash organics with water, 1M

NaOH (to remove any demethylated by-products if AlCl₃ was too harsh), and brine.

Optimization Note: If demethylation (loss of -Me) is observed, switch the catalyst to SnCl₄ or

ZnCl₂ (milder Lewis acids) or lower the temperature to -10°C.

Protocol C: Benzylic Oxidation (Direct Synthesis of
Indanone)
Target: 5-Methoxy-1-indanone Application: Core scaffold for Donepezil analogs and MAO-B

inhibitors.
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Step-by-Step Procedure:

Reagents: Dissolve 5-Methoxyindan (1.0 equiv) in Acetic Acid/Water (9:1).

Oxidant: Add DDQ (2.2 equiv) (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone).

Alternative: For larger scale, KMnO₄ in aqueous pyridine or CrO₃ (Jones reagent) can be

used, but DDQ often offers cleaner regioselectivity for electron-rich systems.

Reaction: Stir at room temperature for 1–2 hours. The reaction turns dark.

Workup: Filter off the reduced DDQ (DDQH₂ precipitate). Dilute filtrate with water and extract

with DCM.

Purification: The product, 5-methoxy-1-indanone, is a solid (MP: ~107–109°C). Purify via

column chromatography.

Note: This route is faster than the cyclization of 3-(3-methoxyphenyl)propionic acid but

may have lower yields (50–60%) due to over-oxidation risks.

Case Study: Synthesis of Ramelteon Precursor
Ramelteon (Rozerem) is a selective MT1/MT2 agonist. Its core, 1,6,7,8-tetrahydro-2H-

indeno[5,4-b]furan, is structurally derived from a 5-methoxyindan scaffold functionalized at C6

and C4.

Synthetic Strategy:

Formylation: 5-Methoxyindan → 5-Methoxyindan-6-carboxaldehyde (Protocol A).

Demethylation: Conversion to the phenol (5-hydroxyindan-6-carboxaldehyde).

Annulation: Reaction with bromonitromethane or ethyl bromopyruvate followed by cyclization

builds the furan ring fused at C5-C6.

Note: While Ramelteon's furan is fused at 4,5 (indan numbering), the 5,6-fusion is

common for analogs. For the exact Ramelteon core, the strategy often starts with a pre-

functionalized benzofuran or requires directing groups to force C4 substitution.
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Troubleshooting & Optimization
Issue Probable Cause Corrective Action

Low Regioselectivity (C6 vs C4

mixture)

Temperature too high; Catalyst

too strong.

Cool reaction to -10°C or

-20°C. Switch from AlCl₃ to

SnCl₄ or TiCl₄.

Demethylation (Formation of

Phenol)

Lewis acid (AlCl₃) attacks the

ether oxygen.

Use milder Lewis acids (ZnCl₂,

FeCl₃) or limit reaction time.

Avoid heating with AlCl₃.

Over-oxidation (in Protocol C)
Excess oxidant or prolonged

reaction time.

Monitor strictly by TLC.

Quench immediately upon

disappearance of starting

material.

Polymerization
High concentration of

reagents.

Perform reaction in high

dilution (0.1 M). Add substrate

slowly to the electrophile.

Safety & Handling (SDS Summary)
Hazards: 5-Methoxyindan is an Irritant (Skin/Eye/Respiratory).

Toxicity: Potential Acute Toxicity (Oral/Dermal/Inhalation). Treat as a hazardous substance

similar to other methoxy-arenes.

Handling: Use a fume hood. Wear nitrile gloves and safety goggles.

Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent slow

autoxidation of the benzylic positions.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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